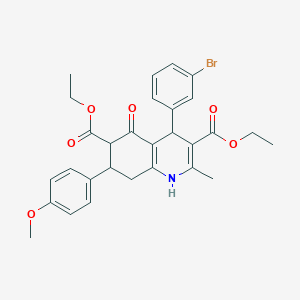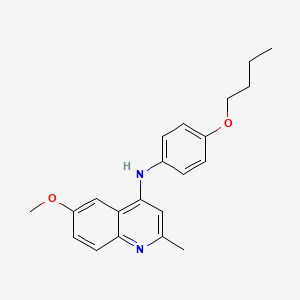![molecular formula C25H23ClN2O2 B11632069 2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11632069.png)
2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one est un composé organique complexe appartenant à la famille des quinazolinones. Ce composé se caractérise par la présence d'un noyau quinazolinone substitué par un groupe 4-chlorophényle et un groupe 2-[3-(propan-2-yl)phénoxy]éthyl.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du Noyau Quinazolinone : Le noyau quinazolinone peut être synthétisé par cyclisation de dérivés de l'acide anthranilique avec du formamide ou ses dérivés en conditions acides ou basiques.
Introduction du Groupe 4-chlorophényle : Le groupe 4-chlorophényle peut être introduit par une réaction de substitution aromatique nucléophile, où un halogénure de 4-chlorophényle approprié réagit avec le noyau quinazolinone.
Fixation du Groupe 2-[3-(propan-2-yl)phénoxy]éthyl : Cette étape implique la réaction du dérivé quinazolinone avec l'halogénure de 2-[3-(propan-2-yl)phénoxy]éthyl en conditions basiques pour former le produit final.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs avancés, de conditions de réaction optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions
La 2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des dérivés de la quinazolinone avec différents états d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour produire des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du groupe 4-chlorophényle.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Réactifs halogénés, nucléophiles tels que les amines ou les thiols.
Principaux Produits Formés
Oxydation : Dérivés de la quinazolinone avec des états d'oxydation plus élevés.
Réduction : Dérivés de la quinazolinone réduits.
Substitution : Dérivés de la quinazolinone substitués avec divers groupes fonctionnels.
Applications de la Recherche Scientifique
La 2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'Action
Le mécanisme d'action de la 2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés Similaires
2-(4-bromophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one : Structure similaire avec un atome de brome au lieu du chlore.
2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-thione : Structure similaire avec un groupe thione au lieu d'une cétone.
Unicité
La 2-(4-chlorophényl)-3-{2-[3-(propan-2-yl)phénoxy]éthyl}quinazolin-4(3H)-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C25H23ClN2O2 |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[2-(3-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-17(2)19-6-5-7-21(16-19)30-15-14-28-24(18-10-12-20(26)13-11-18)27-23-9-4-3-8-22(23)25(28)29/h3-13,16-17H,14-15H2,1-2H3 |
Clé InChI |
VJWHGQAKDJJBOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11632000.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632010.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632011.png)
![Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate](/img/structure/B11632015.png)
![Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11632016.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632019.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632023.png)
![2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11632027.png)
![{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11632031.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632032.png)
![Diisopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632041.png)
![Allyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11632054.png)
